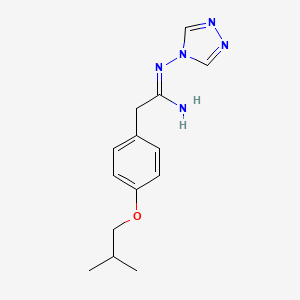
2-(4-isobutoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isobutoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide, also known as IBT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IBT is a triazole-based compound that has been studied for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-(4-isobutoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), a group of enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-isobutoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide has several advantages for lab experiments, including its high purity and stability. However, this compound is relatively expensive compared to other compounds, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 2-(4-isobutoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the potential use of this compound in the treatment of neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties, as well as its potential use in the treatment of neurological disorders. This compound has several advantages for lab experiments, including its high purity and stability, but its relatively high cost may limit its use in some experiments. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
2-(4-isobutoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide can be synthesized using various methods, including the reaction of 4-isobutoxyphenyl hydrazine with ethyl 2-(4-formylphenyl)-2-oxoacetate in the presence of triethylamine and acetic acid. The reaction results in the formation of this compound as a white powder with a melting point of 160-162°C.
Applications De Recherche Scientifique
2-(4-isobutoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide has been studied extensively for its potential applications in various fields. In the field of pharmacology, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
2-[4-(2-methylpropoxy)phenyl]-N'-(1,2,4-triazol-4-yl)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-11(2)8-20-13-5-3-12(4-6-13)7-14(15)18-19-9-16-17-10-19/h3-6,9-11H,7-8H2,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAOPOPZWDHKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC(=NN2C=NN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C/C(=N/N2C=NN=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(hydroxymethyl)-1-{[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5346281.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-diisobutylacetamide](/img/structure/B5346285.png)
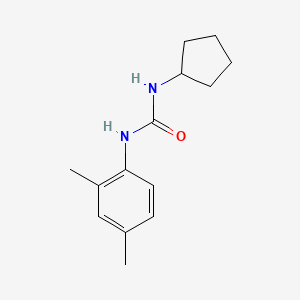
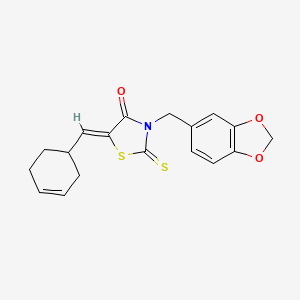
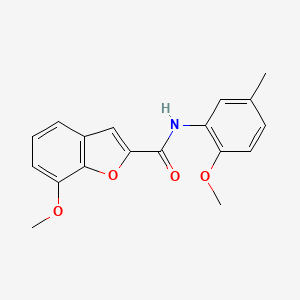
![4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5346315.png)
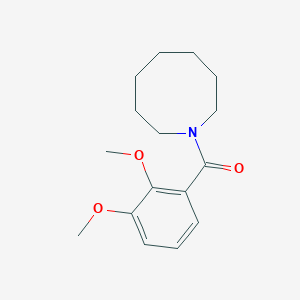
![1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5346328.png)
![N~3~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)-beta-alaninamide](/img/structure/B5346333.png)

![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5346363.png)

![methyl 7-methyl-3-oxo-5-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346365.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5346373.png)